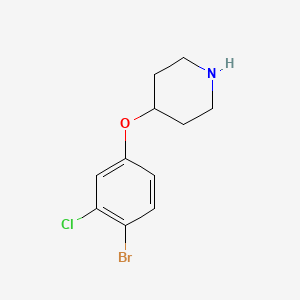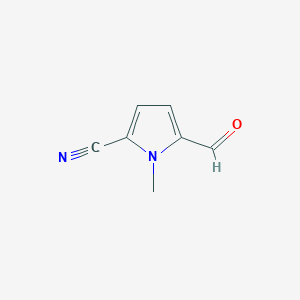
5-甲酰-1-甲基-1H-吡咯-2-腈
描述
科学研究应用
腐蚀抑制研究表明,吡咯衍生物(包括与 5-甲酰-1-甲基-1H-吡咯-2-腈在结构上相关的化合物)具有作为酸性环境中金属的有效腐蚀抑制剂的潜力。这些化合物通过吸附在金属表面上抑制腐蚀,主要充当阳极型抑制剂。包括通过扫描电子显微镜 (SEM) 和原子力显微镜 (AFM) 进行的表面形态分析以及蒙特卡罗模拟在内的实验和理论研究证实了这些抑制剂的有效性 (Verma 等人,2015).
药物化学中的合成应用5-甲酰-1-甲基-1H-吡咯-2-腈的结构框架用作具有潜在治疗应用的复杂分子的合成中的关键中间体。例如,已经利用吡咯衍生物作为起点合成了新型非甾体孕酮受体调节剂。这些化合物通过各种光谱技术表征,并显示出满足女性医疗保健需求的潜力,例如避孕和治疗子宫肌瘤、子宫内膜异位症和某些乳腺癌 (Fensome 等人,2008).
杂环化合物合成吡咯衍生物(包括 5-甲酰-1-甲基-1H-吡咯-2-腈)的化学扩展到各种杂环化合物的合成。这些化合物具有广泛的应用,从药物化学到材料科学。例如,从 N-Boc 保护的 5-甲酰-1H-吡唑-4-胺合成 5-氧代吡唑并[4,3-b]吡啶-6-羧酸及其腈表明吡咯衍生物在构建复杂杂环方面的多功能性 (Yakovenko 等人,2019).
天然产物分离与 5-甲酰-1-甲基-1H-吡咯-2-腈在结构上相关的吡咯生物碱已从天然来源(如枸杞果实)中分离出来。这些化合物,包括具有独特结构的各种吡咯生物碱,已使用先进的光谱技术阐明,并为具有潜在药理活性的天然产物多样性做出了贡献 (Youn 等人,2016).
抗肿瘤和抗菌应用吡咯的衍生物(包括与 5-甲酰-1-甲基-1H-吡咯-2-腈相关的衍生物)在抗肿瘤和抗菌应用中显示出前景。例如,苊并[1,2-b]吡咯-羧酸酯已显示出对癌细胞系的细胞毒性,突出了吡咯衍生物在癌症治疗中的潜力 (Liu 等人,2006)。类似地,已经评估了新型吡咯衍生物的杀虫活性,为虫害控制提供了新方法 (Abdelhamid 等人,2022).
属性
IUPAC Name |
5-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWSQGGONTSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
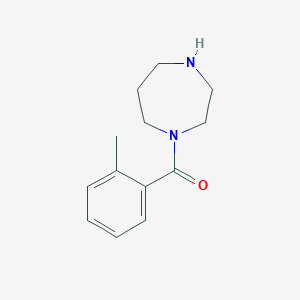
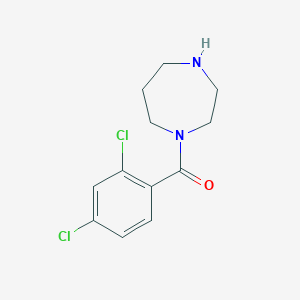
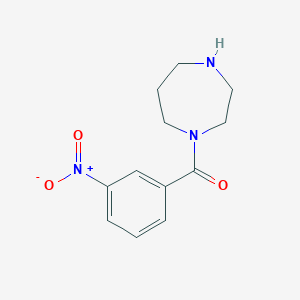

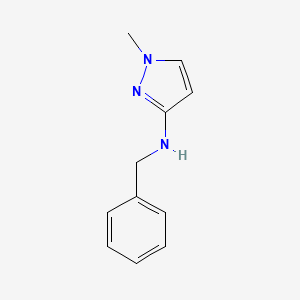
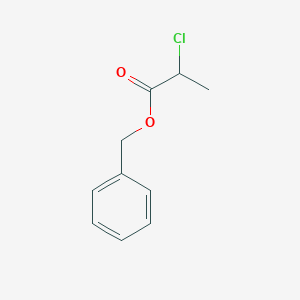
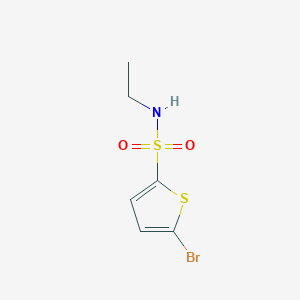

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)
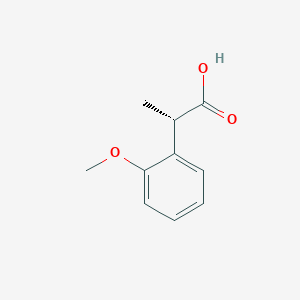
![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)
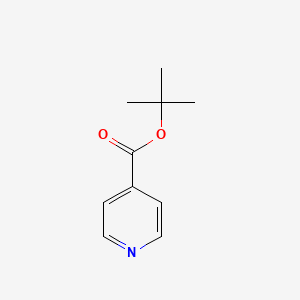
![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)
